1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane
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Overview
Description
1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane is an organic compound that features a biphenyl core with a methoxy group and a sulfonyl-azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group is introduced via electrophilic aromatic substitution, using methanol and an acid catalyst.
Sulfonylation: The sulfonyl group is added through a sulfonation reaction, typically using sulfur trioxide or chlorosulfonic acid.
Azepane Ring Formation: The azepane ring is formed by cyclization of an appropriate precursor, often involving a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 1-({4’-Hydroxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane.
Reduction: Formation of 1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfanyl)azepane.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins, while the sulfonyl-azepane moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-[1,1’-biphenyl]-4-carbonitrile: Similar biphenyl core with a methoxy group but different functional group.
4-Methoxy-[1,1’-biphenyl]-4-yl)ethanone: Another biphenyl derivative with a methoxy group and a different functional group.
Uniqueness
1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane is unique due to the presence of both a sulfonyl group and an azepane ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)phenyl]sulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-23-18-10-6-16(7-11-18)17-8-12-19(13-9-17)24(21,22)20-14-4-2-3-5-15-20/h6-13H,2-5,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVZOKSUCJQJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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